molecular formula C10H7BrN2O3 B14400620 1-(4-Bromophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid CAS No. 88597-35-7

1-(4-Bromophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid

Cat. No.: B14400620
CAS No.: 88597-35-7
M. Wt: 283.08 g/mol
InChI Key: UUVYJKVOFKWJTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that contains a pyrazole ring substituted with a bromophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid typically involves the reaction of a suitable chalcone with hydrazine derivatives. One common method involves the condensation of 4-bromobenzaldehyde with ethyl acetoacetate to form a chalcone intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The bromophenyl group and the pyrazole ring play crucial roles in binding to the target sites and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid
  • 1-(4-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid
  • 1-(4-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid

Uniqueness

1-(4-Bromophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to molecular targets compared to its chloro, fluoro, or methyl analogs .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

88597-35-7

Molecular Formula

C10H7BrN2O3

Molecular Weight

283.08 g/mol

IUPAC Name

2-(4-bromophenyl)-5-oxo-1H-pyrazole-4-carboxylic acid

InChI

InChI=1S/C10H7BrN2O3/c11-6-1-3-7(4-2-6)13-5-8(10(15)16)9(14)12-13/h1-5H,(H,12,14)(H,15,16)

InChI Key

UUVYJKVOFKWJTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(C(=O)N2)C(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.